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phosphotyrosyl phosphatase activator - 156588-11-3

phosphotyrosyl phosphatase activator

Catalog Number: EVT-1516838
CAS Number: 156588-11-3
Molecular Formula: C18H12N2OS2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphotyrosyl phosphatase activator is a crucial protein involved in the regulation of protein phosphatase 2A, a major serine/threonine phosphatase implicated in various cellular processes. This activator enhances the phosphotyrosine phosphatase activity of protein phosphatase 2A, thereby influencing signal transduction pathways related to cellular growth and differentiation. The protein is conserved across species, from yeast to humans, indicating its fundamental role in cellular biology.

Source

Phosphotyrosyl phosphatase activator is primarily derived from various biological sources, including human cells and model organisms such as Arabidopsis thaliana and Plasmodium falciparum. Its sequence and functional characteristics have been studied extensively in these organisms, revealing conserved mechanisms of action and structural features that facilitate its role as an activator of protein phosphatase 2A.

Classification

Phosphotyrosyl phosphatase activator belongs to a class of proteins known as peptidyl-prolyl cis/trans-isomerases. These proteins are characterized by their ability to catalyze the isomerization of peptide bonds involving proline residues, which can significantly influence protein folding and function. Specifically, phosphotyrosyl phosphatase activator is classified as a regulatory subunit that modulates the activity of protein phosphatase 2A.

Synthesis Analysis

Methods

The synthesis of phosphotyrosyl phosphatase activator can be achieved through recombinant DNA technology, where the gene encoding the protein is cloned into an expression vector. This vector is then introduced into host cells (such as Escherichia coli or yeast), allowing for the production of the protein in sufficient quantities for study.

Technical Details

  1. Cloning: The gene encoding phosphotyrosyl phosphatase activator is amplified using polymerase chain reaction techniques and inserted into an appropriate plasmid vector.
  2. Expression: The plasmid is transformed into competent bacterial or yeast cells, which are cultured under conditions that induce protein expression.
  3. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for selective binding.
Molecular Structure Analysis

Structure

The molecular structure of phosphotyrosyl phosphatase activator has been elucidated through X-ray crystallography. It consists of three distinct subdomains: core, lid, and linker. The core domain is essential for its structural integrity, while the lid and linker domains play critical roles in substrate binding and interaction with protein phosphatase 2A.

Data

  • Crystal Structure Resolution: The crystal structure has been resolved to a resolution of 1.9 Å.
  • Conserved Surface Patch: A highly conserved surface patch has been identified, which facilitates binding to both protein phosphatase 2A and adenosine triphosphate.
Chemical Reactions Analysis

Reactions

Phosphotyrosyl phosphatase activator catalyzes reactions that enhance the dephosphorylation of tyrosine residues on substrates by protein phosphatase 2A. This process involves the formation of a complex between the activator and the catalytic subunit of protein phosphatase 2A.

Technical Details

  • Substrate Specificity: Phosphotyrosyl phosphatase activator alters the substrate specificity of protein phosphatase 2A, enhancing its activity towards tyrosine substrates while reducing its activity towards serine substrates.
  • ATP Dependency: The activation mechanism is dependent on adenosine triphosphate and magnesium ions, which are crucial for maintaining structural integrity during catalysis.
Mechanism of Action

Process

The mechanism by which phosphotyrosyl phosphatase activator enhances the activity of protein phosphatase 2A involves conformational changes upon binding. This interaction promotes a favorable environment for substrate access and catalysis.

Data

  • Composite ATPase Activity: Phosphotyrosyl phosphatase activator functions alongside protein phosphatase 2A to form a composite ATPase complex that is essential for its regulatory functions.
  • Substrate Binding: The binding affinity between the activator and substrate is influenced by conformational changes induced by ATP binding.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 37 kDa.
  • Solubility: Phosphotyrosyl phosphatase activator is soluble in aqueous buffers commonly used in biochemical assays.

Chemical Properties

  • Stability: The stability of the phosphorylated form is influenced by environmental conditions such as pH and ionic strength.
  • Interaction with Metal Ions: Magnesium ions are essential for its enzymatic activity, acting as cofactors during dephosphorylation reactions.
Applications

Scientific Uses

Phosphotyrosyl phosphatase activator has significant implications in various fields of research:

  1. Cell Signaling Studies: It plays a pivotal role in understanding signal transduction pathways involving tyrosine phosphorylation.
  2. Cancer Research: Given its involvement in regulating cell growth and differentiation, it is a target for studies related to cancer progression and therapy.
  3. Plant Biology: In plants like Arabidopsis thaliana, it influences hormone signaling pathways, making it relevant for agricultural biotechnology research.
Structural Biology of Phosphotyrosyl Phosphatase Activator (PTPA)

Crystal Structure and Subdomain Organization

The phosphotyrosyl phosphatase activator (PTPA), also known as the PP2A phosphatase activator, exhibits a unique tertiary architecture critical for its function. The 1.9 Å resolution crystal structure of human PTPA (PDB ID: 2IVO) reveals a novel tripartite fold not observed in other phosphatase regulators. This fold comprises three distinct subdomains:

  • Core domain: A central α/β sandwich structure forming the ATP-binding scaffold.
  • Lid domain: A helical cap regulating access to the catalytic interface.
  • Linker domain: A flexible segment connecting core and lid subdomains, essential for conformational dynamics [1] [5] [9].

This arrangement creates a structural chaperone that stabilizes the metal-free, apo-form of protein phosphatase 2A (PP2A). The linker domain acts as a molecular hinge, enabling transition between open (ATP-free) and closed (ATP-bound) conformations. Mutagenesis studies confirm that deletion of conserved residues in any subdomain disrupts PP2A activation, underscoring their non-redundant roles [9].

Table 1: Key Structural Elements of Human PTPA

SubdomainStructural ElementsFunctional RoleConservation
Core5-stranded β-sheet + 3 α-helicesATP binding pocket95% (Human-Yeast)
Lid4 α-helicesPP2A interaction88% (Human-Yeast)
LinkerFlexible loop (residues 150-190)Interdomain communication78% (Human-Yeast)

Conserved Surface Patches and Binding Pockets

PTPA’s surface features two evolutionarily conserved functional regions:

  • PP2A-binding patch: A solvent-exposed groove spanning all three subdomains with >90% sequence conservation across vertebrates. Key residues (Arg146, Glu198, and Trp231 in humans) form hydrogen bonds with PP2A’s HEAT-repeat domain and catalytic subunit interface. Mutation of Arg146Ala reduces PP2A binding affinity by 40-fold [1] [9].
  • Hydrophobic pocket: Located between the core and linker subdomains, this 15 Å deep cavity selectively binds ATP’s adenine ring via π-stacking interactions with Phe124 and van der Waals contacts with Leu152. The pocket’s shape excludes GTP/CTP binding, explaining ATP specificity [1] [5].

Biophysical analyses demonstrate that PTPA binding alters PP2A’s substrate preference: Phosphotyrosine (pTyr) phosphatase activity increases 8-fold, while phosphoserine (pSer) activity decreases 4-fold. This switch depends on the integrity of the conserved surface patch, as chimeric yeast-human PTPA mutants fail to activate PP2A [1] [8].

ATP-Binding Domain and Composite ATPase Activity

ATP hydrolysis is indispensable for PTPA’s activation mechanism. Structural data from the PP2A-PTPA-ATPγS ternary complex (2.8 Å resolution) reveals:

  • ATP’s γ-phosphate directly coordinates PP2A’s catalytic metal ions (likely Mn²⁺/Fe³⁺), positioning it for hydrolysis at the composite active site [9].
  • The triphosphate chain forms salt bridges with PP2A’s Arg89 and Arg214 – residues critical for phosphosubstrate recognition [9].
  • PTPA binding induces a conformational rearrangement in PP2A’s β12-β13 loop, stabilizing the catalytically competent state [1] [9].

Functional assays show that ATP hydrolysis is strictly dependent on the PP2A-PTPA complex (kcat = 1.2 min⁻¹). Neither component alone exhibits significant ATPase activity. Crucially, ATPγS (a non-hydrolyzable analog) blocks PP2A activation, confirming that hydrolysis – not just binding – is essential [1] [9]. Post-hydrolysis, ADP remains tightly bound (Kd = 0.8 μM), facilitating metal ion exchange:

Activation Mechanism:

  • ATP-bound PTPA docks with apo-PP2A
  • Hydrolysis of ATP → ADP + Pi
  • Pi displaces mismetaled ions (e.g., Zn²⁺)
  • Endogenous Mg²⁺/Mn²⁺ occupy catalytic sites
  • Active PP2A releases PTPA-ADP complex

This ATP-dependent "metal editing" enhances specific activity toward pSer/pThr substrates by >20-fold [9].

Comparative Analysis of Human, Yeast, and Pathogen PTPA Homologs

PTPA is evolutionarily conserved from yeast to humans, but homologs exhibit species-specific adaptations:

  • Human PTPA (hPTPA): Encoded by a single gene on chromosome 9q34, generating seven splice variants. The canonical 323-residue isoform activates PP2A via the ATP-dependent mechanism described above [7].

  • Yeast homologs: S. cerevisiae encodes two PTPA paralogs:

  • Rrd1/Ypa1: 38% identical to hPTPA. Associates with Tap42-Sit4 phosphatase complexes. Critical for DNA repair of oxidative lesions (e.g., those induced by 4-nitroquinoline 1-oxide) [2] [3] [6].
  • Rrd2/Ypa2: 37% identical to hPTPA. Primarily binds Tap42-PP2Ac complexes. Regulates G1/S cell cycle progression via Cln2 cyclin dephosphorylation [4] [8].

Deletion of RRD1 confers hypersensitivity to UVA and diamide (oxidizing agents), while rrd2Δ mutants exhibit elongated buds and G1 arrest. Double deletions are lethal, indicating partial functional overlap [4] [8].

Table 2: Functional Divergence in PTPA Homologs

OrganismHomologIdentity to HumanKey FunctionsUnique Features
H. sapiensPTPA100%PP2A activation, Metal editing7 splice variants
S. cerevisiaeRrd1/Ypa138%Sit4 activation, Oxidative DNA repairC-terminal extension
S. cerevisiaeRrd2/Ypa237%PP2Ac binding, G1/S progressionPhosphotyrosyl phosphatase activation
PathogensC. albicans CaRrd141%Morphogenesis, Drug resistanceEssential for virulence
  • Pathogen homologs: Fungal pathogens like Candida albicans express PTPA homologs (e.g., CaRrd1) sharing >40% identity with hPTPA. These are essential for hyphal morphogenesis and confer resistance to azole antifungals via PP2A-dependent signaling. Structural modeling reveals conserved ATP-binding pockets, suggesting potential as antifungal targets [4].

Despite functional divergence, all homologs retain the core-lid-linker architecture and >80% conservation in ATP-binding residues. This evolutionary preservation underscores the fundamental role of PTPA in phosphatase regulation across eukaryotes [1] [4] [8].

Properties

CAS Number

156588-11-3

Product Name

phosphotyrosyl phosphatase activator

Molecular Formula

C18H12N2OS2

Synonyms

phosphotyrosyl phosphatase activator

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